molecular formula C16H27NO2S B7459571 3,4-dimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide

3,4-dimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide

Cat. No.: B7459571
M. Wt: 297.5 g/mol
InChI Key: JIKYUAZNATZMHB-UHFFFAOYSA-N
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Description

3,4-dimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are characterized by the presence of a sulfonyl group connected to an amine group. This compound is notable for its unique structure, which includes two methyl groups and two isobutyl groups attached to the benzene ring and sulfonamide nitrogen, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide typically involves the sulfonation of 3,4-dimethylbenzene followed by the introduction of the N,N-bis(2-methylpropyl)amine group. The reaction conditions often require the use of a sulfonating agent such as chlorosulfonic acid or sulfur trioxide in the presence of a solvent like dichloromethane. The subsequent amination step involves the reaction of the sulfonyl chloride intermediate with N,N-bis(2-methylpropyl)amine under basic conditions, typically using a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.

Major Products Formed

    Oxidation: Sulfonic acids, oxidized derivatives.

    Reduction: Amines, reduced derivatives.

    Substitution: Substituted sulfonamides, depending on the nucleophile used.

Scientific Research Applications

3,4-dimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.

    Biology: Investigated for its potential biological activity, including antimicrobial and enzyme inhibition properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The specific pathways and targets depend on the biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylbenzene-1-sulfonamide: Lacks the additional methyl and isobutyl groups, resulting in different chemical and biological properties.

    3,4-dimethylbenzene-1-sulfonamide: Similar structure but without the N,N-bis(2-methylpropyl) substitution, leading to variations in reactivity and applications.

Uniqueness

3,4-dimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both methyl and isobutyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Properties

IUPAC Name

3,4-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO2S/c1-12(2)10-17(11-13(3)4)20(18,19)16-8-7-14(5)15(6)9-16/h7-9,12-13H,10-11H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKYUAZNATZMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(CC(C)C)CC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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